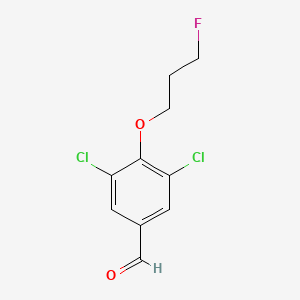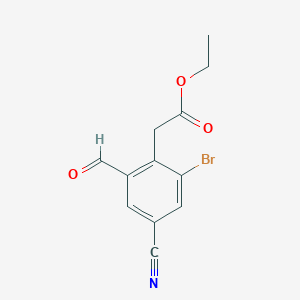
3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde
Vue d'ensemble
Description
3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde (DFPB) is a chemical compound used in a variety of scientific research applications. It is a useful reagent for organic synthesis, as well as a valuable tool for laboratory experiments. DFPB is a valuable compound due to its unique properties and wide range of applications.
Applications De Recherche Scientifique
Advanced Oxidation Processes for Environmental Remediation
Advanced Oxidation Processes (AOPs) have been a focus of environmental chemistry research due to their effectiveness in degrading recalcitrant compounds in water. A review on the degradation pathways, by-products, and biotoxicity of acetaminophen (ACT) through AOPs highlights the critical role of various intermediates and by-products in assessing environmental impact and treatment efficacy. This research lays the groundwork for understanding how similar compounds, including 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde, could be involved in or affected by such processes, given their potential as environmental contaminants or intermediates in degradation pathways (Qutob et al., 2022).
Polymerization and Material Science
The polymerization of aldehydes, including substituted aldehydes, is of significant interest in material science. A review on the polymerization of higher aldehydes explores the mechanisms, thermodynamics, and potential applications of polymers derived from such compounds. This research is relevant to understanding the utility of 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde in synthesizing novel polymers with specific properties for industrial and technological applications (Kubisa et al., 1980).
Supramolecular Chemistry
The study of benzene-1,3,5-tricarboxamides (BTAs) and their applications in supramolecular chemistry suggests the potential for 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde to serve as a building block in designing novel supramolecular structures. The review discusses the self-assembly, biocompatibility, and potential commercial applications of BTAs, highlighting the broad utility of structurally similar compounds in nanotechnology and biomedical engineering (Cantekin et al., 2012).
Oxidoreductive Enzyme Applications
The enzymatic degradation of organic pollutants using redox mediators is an area of growing interest in environmental biotechnology. A comprehensive review on the use of oxidoreductive enzymes in treating various organic compounds highlights the effectiveness of such approaches in degrading recalcitrant pollutants. This context may provide insights into how compounds like 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde could be targeted or utilized in enzymatic degradation processes to address environmental contamination issues (Husain & Husain, 2007).
Propriétés
IUPAC Name |
3,5-dichloro-4-(3-fluoropropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO2/c11-8-4-7(6-14)5-9(12)10(8)15-3-1-2-13/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMARRWQYSWIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCCF)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















